molecular formula C15H18N2OS B14537981 2-Butyl-6-methoxyquinoline-4-carbothioamide CAS No. 62078-05-1

2-Butyl-6-methoxyquinoline-4-carbothioamide

Cat. No.: B14537981
CAS No.: 62078-05-1
M. Wt: 274.4 g/mol
InChI Key: KCZLSDPUIJZUHE-UHFFFAOYSA-N
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Description

2-Butyl-6-methoxyquinoline-4-carbothioamide is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives have been extensively studied due to their diverse biological activities and industrial applications. This compound, with its specific functional groups, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-methoxyquinoline-4-carbothioamide typically involves the reaction of 2-butyl-6-methoxyquinoline with a suitable thiocarbonyl reagent. One common method is the reaction of 2-butyl-6-methoxyquinoline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-methoxyquinoline-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Butyl-6-methoxyquinoline-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-6-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. In biological systems, it may induce oxidative stress, leading to cellular damage and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Known for its biological activities, including antioxidant and anti-inflammatory properties.

    2-Butylquinoline: Studied for its potential antimicrobial and anticancer activities.

    4-Quinolinecarbothioamide: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

2-Butyl-6-methoxyquinoline-4-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62078-05-1

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

2-butyl-6-methoxyquinoline-4-carbothioamide

InChI

InChI=1S/C15H18N2OS/c1-3-4-5-10-8-13(15(16)19)12-9-11(18-2)6-7-14(12)17-10/h6-9H,3-5H2,1-2H3,(H2,16,19)

InChI Key

KCZLSDPUIJZUHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N

Origin of Product

United States

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